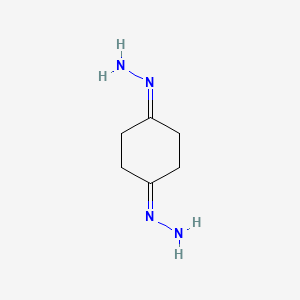
1,4-Cyclohexanedione,1,4-dihydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Cyclohexanedione,1,4-dihydrazone is an organic compound with the molecular formula C6H12N4 It is a derivative of 1,4-cyclohexanedione, where the carbonyl groups are replaced by hydrazone groups
準備方法
Synthetic Routes and Reaction Conditions
1,4-Cyclohexanedione,1,4-dihydrazone can be synthesized through the reaction of 1,4-cyclohexanedione with hydrazine. The reaction typically involves mixing 1,4-cyclohexanedione with an excess of hydrazine hydrate in an appropriate solvent, such as ethanol or methanol. The mixture is then heated under reflux conditions for several hours to ensure complete reaction. After cooling, the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
1,4-Cyclohexanedione,1,4-dihydrazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding diketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone groups back to amine groups.
Substitution: The hydrazone groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives such as diketones.
Reduction: Amine derivatives.
Substitution: Substituted hydrazones.
科学的研究の応用
1,4-Cyclohexanedione,1,4-dihydrazone has several applications in scientific research:
作用機序
The mechanism of action of 1,4-cyclohexanedione,1,4-dihydrazone involves its interaction with various molecular targets. The hydrazone groups can form stable complexes with metal ions, which can influence enzymatic activity and other biochemical processes. Additionally, the compound can undergo redox reactions, affecting cellular redox balance and signaling pathways .
類似化合物との比較
Similar Compounds
1,4-Cyclohexanedione: The parent compound with carbonyl groups instead of hydrazone groups.
1,4-Cyclohexanedione mono-ketal: A derivative with a ketal protecting group.
1,4-Cyclohexanedione,1,4-dioxime: A derivative with oxime groups instead of hydrazone groups.
Uniqueness
The presence of hydrazone groups allows for specific interactions with metal ions and other electrophiles, making it valuable in various chemical and biological contexts .
特性
CAS番号 |
68882-60-0 |
|---|---|
分子式 |
C6H12N4 |
分子量 |
140.19 g/mol |
IUPAC名 |
(4-hydrazinylidenecyclohexylidene)hydrazine |
InChI |
InChI=1S/C6H12N4/c7-9-5-1-2-6(10-8)4-3-5/h1-4,7-8H2 |
InChIキー |
FJSMSVBMHCBOCC-UHFFFAOYSA-N |
正規SMILES |
C1CC(=NN)CCC1=NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















